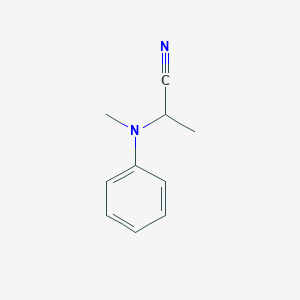

2-(N-Methylanilino)propiononitrile

Description

2-(N-Methylanilino)propiononitrile (CAS 94-34-8), also known as N-Cyanoethyl-N-methylaniline, is a nitrile-functionalized aromatic amine. It is a brown oily liquid with a molecular formula of C₁₀H₁₂N₂, a molecular weight of 160.22 g/mol, and a density of 1.035 g/mL at 25°C . Its boiling point is 313°C, and it exhibits a refractive index of n²⁰/D 1.56 . This compound is industrially significant as an intermediate in synthesizing dyes such as Acid Red 14 and Basic Orange 24 . Its EINECS number is 202-325-5, and it is classified under the category of organic pigment intermediates .

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2-(N-methylanilino)propanenitrile |

InChI |

InChI=1S/C10H12N2/c1-9(8-11)12(2)10-6-4-3-5-7-10/h3-7,9H,1-2H3 |

InChI Key |

HAMNZIGCXKLDPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)N(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogs

| Compound Name (CAS/EC) | Molecular Formula | Substituents on N-Atom | Physical State | Key Applications |

|---|---|---|---|---|

| This compound (94-34-8) | C₁₀H₁₂N₂ | Methyl, cyanoethyl | Brown oily liquid | Dye intermediates (Acid Red 14) |

| 3-(N-Ethylanilino)propiononitrile (148-87-8) | C₁₁H₁₄N₂ | Ethyl, cyanoethyl | Not reported | Likely dye/pharmaceutical synthesis |

| 3-(N-(2-Hydroxyethyl)anilino)propiononitrile (92-64-8) | C₁₁H₁₄N₂O | Hydroxyethyl, cyanoethyl | Not reported | Polymers, specialty chemicals |

| N-(2-Acetoxyethyl)-N-(2-cyanoethyl)aniline (22031-33-0) | C₁₃H₁₆N₂O₂ | Acetoxyethyl, cyanoethyl | Not reported | Reactive intermediates, coatings |

| 3-(2-Phenylhydrazino)propiononitrile (EC 248-139-8) | C₉H₁₀N₄ | Phenylhydrazino, cyanoethyl | Not reported | Agrochemicals, complex dyes |

Key Differences:

Substituent Effects :

- Ethyl vs. Methyl (CAS 148-87-8) : The ethyl group increases hydrophobicity and may alter reaction kinetics in synthesis compared to the methyl analog .

- Hydroxyethyl (CAS 92-64-8) : The hydroxyl group enhances polarity, improving solubility in aqueous systems for polymer applications .

- Acetoxyethyl (CAS 22031-33-0) : The ester group introduces hydrolytic instability, making it reactive in esterification or transesterification reactions .

Applications: The phenylhydrazino derivative (EC 248-139-8) is tailored for agrochemicals due to its ability to form stable coordination complexes . Hydroxyethyl and acetoxyethyl variants are preferred in polymer chemistry for crosslinking or functionalization .

Thermal Stability: The methyl analog (CAS 94-34-8) has a high boiling point (313°C), suggesting thermal robustness in high-temperature dye synthesis .

Research Findings and Industrial Relevance

- Dye Synthesis: this compound is critical in producing azo dyes, where its nitrile group facilitates coupling reactions .

- Market Data : The hydroxyethyl analog (CAS 92-64-8) is tracked in extensive market databases, with 9,797 tables and 10,029 spreadsheets updated monthly, reflecting its commercial importance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.